4-Methyltrityl chloride
Overview
Description
4-Methyltrityl chloride, also known as 4-methyltriphenylmethyl chloride, is an organic compound with the molecular formula C20H17Cl. It is a derivative of trityl chloride, where one of the phenyl groups is substituted with a methyl group. This compound is primarily used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
4-Methyltrityl chloride is primarily used as a protecting group in peptide synthesis . It targets amine or thiol containing compounds and is introduced under extremely mild conditions .
Mode of Action
The compound interacts with its targets (amine or thiol containing compounds) by treating them with trityl chloride and DIPEA in DCM . This results in the formation of a hyperacid-labile protecting group , which shields the amine or thiol group during the peptide synthesis process .
Biochemical Pathways
It plays a crucial role in thepeptide synthesis pathway by protecting the amine or thiol groups from unwanted reactions .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting amine or thiol groups, it prevents unwanted side reactions, ensuring the integrity of the peptide product .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. It is typically stored at a temperature of 15-25°C . The compound is stable in air but may gradually turn yellow under direct sunlight . Safety precautions should be taken to avoid direct contact and inhalation .
Biochemical Analysis
Biochemical Properties
It is known to be used in peptide synthesis . It is introduced under extremely mild conditions by treating the amine or thiol containing compound with trityl chloride and DIPEA in DCM .
Cellular Effects
Given its role in peptide synthesis, it may influence cellular processes related to protein synthesis and function .
Molecular Mechanism
It is known to be a hyperacid-labile protecting group . This suggests that it may interact with biomolecules in a way that protects certain functional groups during chemical reactions.
Temporal Effects in Laboratory Settings
It is known to be stable in air .
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes and cofactors involved in protein metabolism .
Transport and Distribution
Given its low solubility, it may require specific transporters or binding proteins to move within cells .
Subcellular Localization
Given its role in peptide synthesis, it may be found in areas of the cell where protein synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyltrityl chloride can be synthesized through the reaction of 4-methyltriphenylmethanol with thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-Methyltrityl chloride primarily undergoes substitution reactions. It reacts with nucleophiles such as amines, alcohols, and thiols to form 4-methyltrityl-protected derivatives. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Triethylamine, pyridine
Major Products: The major products of these reactions are 4-methyltrityl-protected amines, alcohols, and thiols. These protected compounds are useful intermediates in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Scientific Research Applications
4-Methyltrityl chloride is widely used in scientific research due to its role as a protecting group. Its applications include:
Chemistry: Used in the protection of functional groups during multi-step organic synthesis.
Biology: Employed in the synthesis of peptides and proteins by protecting amino groups.
Medicine: Utilized in the development of pharmaceuticals where protection of reactive groups is necessary during synthesis.
Comparison with Similar Compounds
Trityl chloride: The parent compound, used similarly as a protecting group but without the methyl substitution.
4-Methoxytrityl chloride: Another derivative with a methoxy group, offering different reactivity and stability.
2-Chlorotrityl chloride resin: Used in solid-phase synthesis, particularly in peptide synthesis.
Uniqueness: 4-Methyltrityl chloride is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other trityl derivatives .
Properties
IUPAC Name |
1-[chloro(diphenyl)methyl]-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTZFAOGDXUYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401468 | |
Record name | 4-METHYLTRITYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23429-44-9 | |
Record name | 4-METHYLTRITYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyltrityl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-methyltrityl chloride in solid-phase synthesis, and how does it interact with its target?
A1: this compound (1b) is a key reagent used to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols, onto solid supports for solid-phase synthesis []. It achieves this by reacting with the target functional group, typically under basic conditions, to form a stable ether or thioether linkage. This covalent attachment allows for subsequent chemical reactions to be performed on the immobilized molecule while tethered to the solid support. The use of this compound simplifies purification steps as excess reagents and byproducts can be easily washed away from the solid-bound compound.
Q2: What are the typical cleavage conditions for releasing a molecule from a resin bound to it through this compound?
A2: Molecules attached to a solid support via a 4-methyltrityl linker can be cleaved under mildly acidic conditions. Typical cleavage conditions involve treating the resin with dilute acetic acid (AcOH) or trifluoroacetic acid (TFA) in dichloromethane (DCM) []. These conditions disrupt the ether or thioether linkage, releasing the desired product into solution. The mild cleavage conditions help preserve the integrity of the synthesized molecule and minimize unwanted side reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.